molecular formula C11H18F3NO2S B6350619 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1206524-04-0

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B6350619
CAS No.: 1206524-04-0
M. Wt: 285.33 g/mol
InChI Key: RJEYIHYAPMMEJO-UHFFFAOYSA-N
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Description

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl ester protective group and a trifluoromethylsulfanyl (-SCF₃) substituent at the 4-position. The tert-butyl ester group is widely used in organic synthesis to protect carboxylic acids during multi-step reactions, enabling selective deprotection under mild acidic conditions . The -SCF₃ group, a strong electron-withdrawing moiety, enhances the compound’s metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

tert-butyl 4-(trifluoromethylsulfanyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO2S/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)18-11(12,13)14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEYIHYAPMMEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Considerations:

  • Leaving Group Reactivity : The mesyloxy (-OSO₂CH₃) group in 1-Boc-4-methanesulfonyloxypiperidine is highly electrophilic, facilitating displacement by thiolate nucleophiles.

  • Solvent and Base : Polar aprotic solvents like acetonitrile paired with inorganic bases (e.g., K₂CO₃) optimize nucleophilic substitution by deprotonating the thiol and enhancing reaction kinetics.

  • Challenges with CF₃SH : Trifluoromethylsulfanylthiol is a volatile and toxic gas, necessitating careful handling. Alternatives like CF₃SNa or stable disulfides (e.g., (CF₃S)₂) may mitigate practical hurdles.

Pressurized Reaction Systems for Enhanced Efficiency

The synthesis of 4-piperidinecarboxylic acid tert-butyl ester hydrochloride under pressurized conditions highlights the utility of autoclaves in overcoming solubility and reactivity limitations. By conducting reactions at 0.3–0.5 MPa, researchers improved the solubility of 4-piperidinecarboxylic acid in methanol, achieving efficient Boc protection with di-tert-butyl dicarbonate (Boc₂O).

Trifluoromethylation Techniques via Sulfur Tetrafluoride (SF₄)

Patent CN102603611B details the synthesis of trifluoromethyl-piperidine derivatives using SF₄ under pressurized conditions. For example, 4-piperidinecarboxylic acid reacted with SF₄ in a chloroform/hydrofluoric acid mixture at 85°C to yield 4-(trifluoromethyl)piperidine with 80.1% efficiency. While this method targets CF₃ groups rather than CF₃S, it underscores the viability of SF₄ for introducing fluorine-rich motifs.

Adapting SF₄ Chemistry for Sulfanyl Groups:

  • Two-Step Functionalization : First, introduce a sulfanyl group via nucleophilic substitution, then employ SF₄ to convert adjacent carbonyl or thiocarbonyl groups into trifluoromethylsulfanyl. However, this approach requires precise intermediate design to avoid over-fluorination.

  • Safety and Handling : SF₄ is highly corrosive and toxic, demanding specialized equipment (e.g., 316L stainless steel reactors) and strict temperature control.

The Boc group is typically introduced using Boc₂O in the presence of a base. In the synthesis of 4-piperidinecarboxylic acid tert-butyl ester hydrochloride, DMAP-catalyzed Boc protection under 0.2–0.4 MPa pressure achieved high purity and yield. For the target compound, Boc protection could precede or follow trifluoromethylsulfanyl introduction, depending on functional group compatibility.

Strategic Recommendations:

  • Early-Stage Boc Protection : Protecting the piperidine nitrogen before sulfanyl substitution avoids side reactions at the amine site.

  • Solvent Selection : Tetrahydrofuran (THF) or acetone/water mixtures (1:1 v/v) optimize Boc₂O reactivity while maintaining intermediate solubility.

Comparative Analysis of Synthetic Routes

RouteStarting MaterialKey ReagentsConditionsYieldChallenges
A 1-Boc-4-mesyloxypiperidineCF₃SH, K₂CO₃Reflux in MeCN, 18h~60–80% (est.)CF₃SH handling
B 4-Piperidinecarboxylic acidSF₄, HF85°C, 0.3–0.5 MPa40–80%Corrosive reagents
C 4-MercaptopiperidineCF₃I, BaseRT, DMF<50% (est.)Low nucleophilicity

Route A is most promising, leveraging established substitution protocols, whereas Route B risks over-fluorination. Route C , though simpler, suffers from the poor nucleophilicity of CF₃I.

Industrial-Scale Considerations

  • Cost Efficiency : SF₄-based routes incur high costs due to reagent toxicity and equipment requirements. Nucleophilic substitution (Route A) is more scalable.

  • Purification : Flash chromatography (5–100% ethyl acetate in hexanes) or distillation effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules and can participate in various chemical reactions such as:

  • Nucleophilic addition : The synthesis typically involves the reaction of 4-(trifluoromethylthio)piperidine with tert-butyl 2-oxo-2-(trifluoromethyl)acetate in the presence of a base like triethylamine, using dichloromethane as a solvent. This process can yield various derivatives through subsequent functionalization.
  • Functionalization : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield alcohols, making it a valuable intermediate in synthetic organic chemistry.

Research indicates that 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester exhibits notable biological activity, particularly as an inhibitor of Kv1.3 potassium channels found in immune cells. This interaction has significant implications:

  • Immune Modulation : The inhibition of Kv1.3 channel activity affects T-lymphocyte proliferation and activation, suggesting potential therapeutic applications for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
  • Enzyme Inhibition : The compound is also studied for its ability to inhibit specific enzymes, which could lead to the development of new pharmaceuticals targeting various diseases.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for its therapeutic potential:

  • Autoimmune Diseases : Given its mechanism of action on immune cells, it is being investigated for treatments related to autoimmune disorders, where modulation of immune response is crucial.
  • Neurodegenerative Disorders : Some studies suggest that compounds with similar structures may have implications in treating neurodegenerative diseases due to their ability to modulate ion channels involved in neuronal excitability .

Industrial Applications

The unique properties of this compound make it useful in industrial applications:

  • Agrochemicals : Its chemical stability and reactivity profile are valuable in the development of agrochemicals, where it can serve as a precursor for pesticides or herbicides.
  • Specialty Chemicals : The compound's distinctive features allow for its use in creating specialty chemicals that require specific chemical properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester with structurally related tert-butyl esters of piperidine derivatives, focusing on substituents, molecular properties, and functional characteristics:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Synthetic Route Thermal Stability (Activation Energy) Safety Profile
This compound -SCF₃ ~315.3 (estimated) High lipophilicity; resistant to metabolic degradation Likely nucleophilic substitution (e.g., using CF₃S⁻ source) Not reported; expected ~110–120 kJ/mol* Potential irritant (inferred from analogs)
4-Acetylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester -SAc (acetylthio) ~287.4 Moderate reactivity; prone to oxidation to disulfides Reaction of 4-methanesulfonyl derivative with thioacetate in DMF Not reported Irritant (skin/eyes)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid -C₆H₅ (phenyl) at 4-position 305.4 Chiral center; used in asymmetric synthesis Multi-step synthesis involving phenyl group introduction Not reported Limited toxicity data
4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester -OH (hydroxyl) ~215.3 Polar; amenable to further functionalization (e.g., sulfonation, alkylation) Direct esterification of piperidine-4-ol with Boc anhydride Not reported Low acute toxicity
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester -CH₂I (iodomethyl) ~313.1 Heavy atom effect; useful in radiopharmaceuticals Iodination of precursor Not reported Skin/eye irritant; respiratory hazard

*Estimated based on thermal cleavage data for tert-butyl esters in polymer systems (116–125 kJ/mol) .

Structural and Functional Insights

  • Thermal Stability : While direct data are lacking, tert-butyl esters in polymeric systems (e.g., poly(methyl methacrylate)) exhibit activation energies of 116–125 kJ/mol for thermal decomposition . The -SCF₃ group may reduce this value slightly due to its electron-withdrawing nature, accelerating deprotection under heat.
  • Synthetic Utility : Unlike 4-hydroxy or 4-phenyl analogs, the -SCF₃ derivative is less explored but offers unique opportunities in fluorinated drug design, leveraging the trifluoromethyl group’s resistance to oxidative metabolism .

Biological Activity

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H18F3NO3S
  • Molecular Weight : 303.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Calcium Ion Modulation : Similar compounds have demonstrated the ability to modulate calcium ion influx, impacting cellular signaling and function.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown activity against various strains of bacteria, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA) and Enterococcus faecium.
  • Gram-negative bacteria : Limited efficacy observed.
PathogenMIC (μg/mL)Activity
Staphylococcus aureus (MRSA)0.78Strongly active
Enterococcus faecium (VREfm)1.56Strongly active
Escherichia coli>128No activity
Pseudomonas aeruginosa>128No activity

Anticancer Properties

Preliminary research suggests potential anticancer properties, with studies indicating that the compound may induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various derivatives, including this compound. The compound was tested against a panel of clinically relevant bacterial strains, demonstrating potent activity against resistant strains at low concentrations .
  • Anticancer Activity Assessment :
    Another research project focused on the anticancer effects of the compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
  • Mechanistic Studies :
    Investigations into the mechanism of action revealed that the compound affects mitochondrial function and alters apoptosis-related protein expression, providing insights into its therapeutic potential .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:
The synthesis typically involves introducing the trifluoromethylsulfanyl group to a piperidine scaffold. A common approach is nucleophilic substitution or coupling reactions under anhydrous conditions. For example, tert-butyl carbamate-protected piperidine derivatives can react with trifluoromethylsulfanylating agents (e.g., CF₃SCl or CF₃SK) in polar aprotic solvents like DMF or THF at 0–25°C. Catalytic bases such as K₂CO₃ or Et₃N may enhance reactivity. Phase-transfer catalysis (e.g., using quaternary ammonium salts) can improve yield in biphasic systems . Computational reaction path searches, combining quantum chemical calculations and experimental validation, are recommended to optimize conditions .

Advanced: How can computational methods predict reaction pathways for introducing the trifluoromethylsulfanyl group?

Methodological Answer:
State-of-the-art reaction path search algorithms (e.g., artificial force-induced reaction or density functional theory) model transition states and intermediates. For instance, ICReDD integrates quantum chemistry with information science to identify low-energy pathways for trifluoromethylsulfanyl group introduction. These models predict solvent effects, steric hindrance, and electronic factors, reducing trial-and-error experimentation. Experimental validation via LC-MS or NMR monitors intermediate formation, ensuring computational accuracy .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:
Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients is effective. Purity should be confirmed via HPLC (≥95%) and NMR (e.g., absence of tert-butyl group splitting in 1^1H NMR) .

Advanced: How to resolve discrepancies in NMR data for structural confirmation?

Methodological Answer:
Contradictory NMR signals may arise from dynamic rotational isomerism or impurities. Use 2D NMR (COSY, HSQC, HMBC) to assign peaks unambiguously. For example, NOESY can confirm spatial proximity of the trifluoromethylsulfanyl group to adjacent protons. If splitting persists, variable-temperature NMR (e.g., −40°C to 60°C) may resolve conformational averaging. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Basic: What personal protective equipment (PPE) is required when handling this compound?

Methodological Answer:
Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 mask) if airborne particles are generated. Conduct reactions in a fume hood to minimize inhalation risks. Emergency eyewash stations and showers must be accessible. Toxicity data may be limited, so adhere to ALARA (As Low As Reasonably Achievable) principles .

Advanced: How to analyze reaction intermediates using mass spectrometry?

Methodological Answer:
Electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) coupled with LC-MS detects transient intermediates. For example, monitor the tert-butyl carbamate deprotection step (loss of 100 Da fragment) or trifluoromethylsulfanyl group retention (m/z 113). Isotopic labeling (e.g., 13^{13}C-piperidine) aids in tracking reaction pathways. Tandem MS/MS confirms fragmentation patterns .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:
Store in airtight containers under inert gas (N₂ or Ar) at −20°C to minimize hydrolysis of the tert-butyl ester. Desiccants (e.g., silica gel) prevent moisture uptake. Avoid prolonged exposure to light, as the trifluoromethylsulfanyl group may undergo photolytic cleavage. Regularly check purity via NMR or HPLC .

Advanced: How to apply Design of Experiments (DoE) for optimizing reaction parameters?

Methodological Answer:
Use factorial designs (e.g., Box-Behnken or Central Composite) to evaluate variables: temperature, solvent polarity, catalyst loading, and reaction time. Response surface methodology (RSM) identifies optimal conditions. For example, a 33^3 design for trifluoromethylsulfanyl coupling could reveal nonlinear interactions between solvent polarity and yield. Statistical software (e.g., JMP, Minitab) analyzes variance (ANOVA) to prioritize factors .

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